1,3-Dichloro-5-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a cyclopropyl group at the 5 position. This compound is part of the dichlorobenzene family, which is known for its various industrial and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of cyclopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include partially or fully dechlorinated cyclopropylbenzene derivatives.
Scientific Research Applications
1,3-Dichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-cyclopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Similar structure but with chlorine atoms at the 1 and 2 positions.
1,4-Dichlorobenzene: Chlorine atoms at the 1 and 4 positions.
Cyclopropylbenzene: Lacks chlorine substituents.
Uniqueness
1,3-Dichloro-5-cyclopropylbenzene is unique due to the presence of both chlorine atoms and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8Cl2 |
---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
1,3-dichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChI Key |
IHEZKHDJSZLHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.